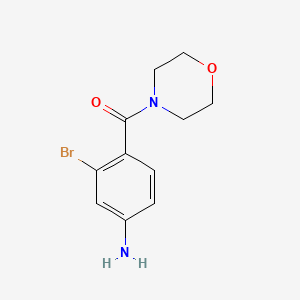

(4-Amino-2-bromophenyl)(morpholino)methanone

Description

(4-Amino-2-bromophenyl)(morpholino)methanone is a brominated aromatic ketone featuring a morpholine moiety and an amino group at the para position of the phenyl ring. Its structure combines electron-donating (amino) and electron-withdrawing (bromo) substituents, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

(4-amino-2-bromophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O2/c12-10-7-8(13)1-2-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWLGLOKGPWKOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(C=C(C=C2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001232773 | |

| Record name | Methanone, (4-amino-2-bromophenyl)-4-morpholinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2007920-20-7 | |

| Record name | Methanone, (4-amino-2-bromophenyl)-4-morpholinyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2007920-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (4-amino-2-bromophenyl)-4-morpholinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-2-bromophenyl)(morpholino)methanone typically involves multiple steps, starting with the bromination of an appropriate phenyl compound followed by the introduction of the morpholine and amino groups. One common method is the reaction of 2-bromophenol with chloroform in the presence of a base to form the corresponding benzophenone derivative, which is then further reacted with morpholine and an amine source.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and specific reaction conditions are optimized to achieve high yields and purity.

Chemical Reactions Analysis

(4-Amino-2-bromophenyl)(morpholino)methanone: undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group, resulting in a nitro-substituted derivative.

Reduction: The nitro group, if present, can be reduced to an amine, leading to the formation of different amine derivatives.

Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are often used.

Substitution: Nucleophiles such as alkyl halides or aryl halides are used in substitution reactions, often in the presence of a base.

Major Products Formed:

Nitro derivatives

Amine derivatives

Alkyl or aryl-substituted derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have investigated the potential of (4-Amino-2-bromophenyl)(morpholino)methanone as an anticancer agent. Its structure allows for interactions with specific protein targets involved in cancer cell proliferation. Preliminary results indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

Antimicrobial Properties : Research has also explored the antimicrobial activity of this compound. The presence of the morpholino group is believed to enhance membrane permeability, allowing the compound to exert its effects on bacterial cells effectively.

Synthetic Methodologies

Building Block in Organic Synthesis : this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through reactions such as nucleophilic substitutions and coupling reactions.

Functionalization Reactions : The bromine atom in the compound can be substituted with various nucleophiles, facilitating the synthesis of derivatives with tailored biological activities. This functionalization is crucial for developing new pharmaceuticals.

Material Science

Polymer Chemistry : The compound's unique structure allows it to be incorporated into polymer matrices, potentially leading to materials with enhanced thermal stability and mechanical properties. Research is ongoing to explore its use in developing high-performance polymers.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cells. The results demonstrated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as a lead compound for further development.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against various bacterial strains, including MRSA. The findings indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism by which (4-Amino-2-bromophenyl)(morpholino)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the bromine atom can participate in electrophilic reactions. The morpholine ring can interact with various enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogues, along with their similarity metrics and distinguishing features, are summarized below:

Notes:

Structural and Crystallographic Insights

- Geometry: Brominated phenyl-morpholino methanones adopt non-planar conformations. For instance, (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl)(morpholino)methanone exhibits a dihedral angle of 59.3° between aromatic rings, enhancing π–π stacking interactions . Similar steric effects are expected in (4-Amino-2-bromophenyl)(morpholino)methanone.

Biological Activity

(4-Amino-2-bromophenyl)(morpholino)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a bromophenyl moiety substituted with an amino group and a morpholino group attached to a methanone functional group. The presence of the bromine atom at the 2-position is significant as it influences the compound's reactivity and interactions with biological targets.

The mechanism of action for this compound involves:

- Electrophilic Aromatic Substitution : The bromophenyl group can participate in electrophilic aromatic substitution reactions, allowing it to interact with various biological molecules.

- Hydrogen Bonding : The morpholino group can form hydrogen bonds, enhancing its interaction with enzymes and receptors, potentially modulating their activity.

1. Enzyme Inhibition

Research has indicated that derivatives of the compound exhibit inhibitory activity against butyrylcholinesterase (BChE), which is crucial in the treatment of Alzheimer's disease. For example, a related compound demonstrated improved selectivity towards BChE compared to acetylcholinesterase (AChE), suggesting potential therapeutic applications .

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. A study reported that modifications on similar compounds led to enhanced antibacterial activity against various strains of bacteria, including MRSA, with minimum inhibitory concentrations (MIC) ranging from 0.78 to 3.12 μg/mL .

3. Cytoprotective Effects

Cytoprotective properties have been observed in certain derivatives, indicating their potential use in protecting cells from oxidative stress and apoptosis .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that:

- The position of substituents on the phenyl ring significantly affects biological activity.

- Electron-donating or withdrawing groups can alter the potency and selectivity of the compound towards specific targets.

- Morpholino substitutions enhance solubility and bioavailability, which are crucial for therapeutic efficacy .

Case Study 1: BChE Inhibition

In a study focused on designing selective BChE inhibitors, several analogs were synthesized based on the structure of this compound. Compounds showed promising results in vitro, indicating their potential as lead compounds for further development in Alzheimer's treatment .

Case Study 2: Antimicrobial Efficacy

A series of analogs derived from this compound were tested against Gram-positive and Gram-negative bacteria. The most active derivatives exhibited MIC values comparable to standard antibiotics, demonstrating their potential as new antimicrobial agents .

Data Tables

| Compound Name | Target Enzyme | IC50 Value (μM) | Selectivity |

|---|---|---|---|

| Compound A | BChE | 0.5 | High |

| Compound B | AChE | 5.0 | Low |

| Compound C | MRSA | 0.78 | High |

Q & A

Q. What are the recommended synthetic routes for (4-Amino-2-bromophenyl)(morpholino)methanone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of morpholino-containing aryl ketones typically involves Friedel-Crafts acylation or coupling reactions. For example, a related compound, (3-bromo-2-fluorophenyl)(morpholino)methanone, was synthesized via a multi-step process involving boronic acid intermediates and fluorinated anhydrides . For the target compound, a plausible route would start with 4-amino-2-bromobenzoic acid, which could be converted to an acyl chloride and coupled with morpholine under basic conditions (e.g., using Et₃N in dichloromethane). Reaction optimization should focus on temperature control (0–25°C) to minimize dehalogenation side reactions. Yield improvements may require inert atmospheres (N₂/Ar) and stoichiometric adjustments (1:1.2 molar ratio of acyl chloride to morpholine). Characterization via ¹H/¹³C NMR and LC-MS is critical to confirm purity (>95%) .

Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structure of this compound?

Methodological Answer:

- ¹H NMR: The morpholine ring protons appear as two distinct triplets (δ ~3.6–3.8 ppm for –N–CH₂–O– and δ ~2.4–2.6 ppm for –N–CH₂–N–). The aromatic protons of the 4-amino-2-bromophenyl group show splitting patterns consistent with para-aminobromination (e.g., a singlet for NH₂ at δ ~5.5 ppm and deshielded aromatic protons at δ ~7.2–7.8 ppm) .

- IR: Key stretches include C=O (~1650–1680 cm⁻¹), C–Br (~550–600 cm⁻¹), and N–H (amine, ~3300–3500 cm⁻¹) .

- X-ray Crystallography: For definitive confirmation, single-crystal X-ray diffraction can resolve bond angles and dihedral distortions, as demonstrated for structurally related bromophenyl-morpholino methanones .

Advanced Research Questions

Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting the reactivity or biological activity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Optimize the molecular geometry using B3LYP/6-31G(d) to calculate electron density maps, HOMO-LUMO gaps, and Fukui indices. This predicts electrophilic/nucleophilic sites, aiding in understanding bromine substitution reactivity .

- Molecular Docking: Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases or GPCRs). The morpholino group’s electron-rich oxygen may form hydrogen bonds with active-site residues, while the bromine atom enhances hydrophobic interactions. Validate docking results with in vitro assays (e.g., IC₅₀ determination) .

Q. How can conflicting spectral data (e.g., unexpected splitting in NMR) be resolved during structural characterization?

Methodological Answer:

- Dynamic Effects: Use variable-temperature NMR to identify conformational exchange broadening. For example, restricted rotation of the morpholino group may cause splitting at 25°C but coalesce at elevated temperatures (e.g., 60°C) .

- 2D NMR: HSQC and HMBC experiments correlate protons with adjacent carbons, resolving ambiguities in aromatic coupling patterns.

- Isotopic Labeling: Synthesize a deuterated analog to suppress specific signals and isolate overlapping peaks .

Q. What strategies mitigate degradation of morpholino-ketone derivatives during long-term experimental protocols?

Methodological Answer:

- Storage Conditions: Store at –20°C under inert gas (Ar) to prevent oxidation of the amine group and hydrolysis of the ketone. Lyophilization improves stability for solid-state storage .

- In-situ Stabilization: Add radical scavengers (e.g., BHT) to reaction mixtures or biological assays. For aqueous solutions, buffer at pH 6–7 to minimize amine protonation and ketone hydration .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity while accounting for its solubility limitations?

Methodological Answer:

- Solubility Screening: Pre-test solubility in DMSO, ethanol, and aqueous buffers (e.g., PBS with 0.1% Tween-80). Use sonication or heating (≤40°C) to disperse aggregates .

- Dose Range: Start with a logarithmic dilution series (e.g., 1 nM–100 µM). Include vehicle controls to isolate solvent effects.

- Statistical Power: Use ANOVA with post-hoc Tukey tests (α=0.05) and ensure n ≥ 3 replicates. For low solubility, employ non-linear regression models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ .

Q. What analytical workflows are recommended for identifying byproducts in scaled-up syntheses?

Methodological Answer:

- LC-MS/MS: Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid). High-resolution MS (HRMS) identifies byproducts via exact mass matching (e.g., bromine isotope patterns).

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.